molecular formula C18H20BrNO B12547637 (2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine CAS No. 667876-78-0

(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine

Cat. No.: B12547637
CAS No.: 667876-78-0
M. Wt: 346.3 g/mol
InChI Key: WMUZKVNYNLRIEN-MSOLQXFVSA-N
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Description

(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine is a chiral organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a benzyl group and a bromo(phenyl)methyl group. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine typically involves the reaction of morpholine with benzyl bromide and phenylmethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromo(phenyl)methyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-4-Benzyl-2-[chloro(phenyl)methyl]morpholine
  • (2R)-4-Benzyl-2-[iodo(phenyl)methyl]morpholine
  • (2R)-4-Benzyl-2-[fluoro(phenyl)methyl]morpholine

Uniqueness

(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine is unique due to the presence of the bromo(phenyl)methyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with other molecules, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

667876-78-0

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

(2R)-4-benzyl-2-[(S)-bromo(phenyl)methyl]morpholine

InChI

InChI=1S/C18H20BrNO/c19-18(16-9-5-2-6-10-16)17-14-20(11-12-21-17)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-,18+/m1/s1

InChI Key

WMUZKVNYNLRIEN-MSOLQXFVSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)[C@H](C3=CC=CC=C3)Br

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(C3=CC=CC=C3)Br

Origin of Product

United States

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